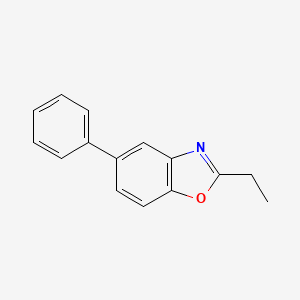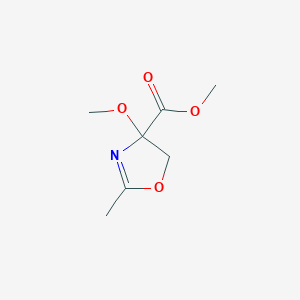
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a chiral compound with a pyrrole ring substituted at the first position by a 1-methoxypropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and (S)-1-methoxypropan-2-ol.
Reaction Conditions: The key step involves the alkylation of the pyrrole ring. This can be achieved using a strong base like sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of (S)-1-methoxypropan-2-yl chloride under anhydrous conditions.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like sodium azide (NaN3) can replace the methoxy group to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), anhydrous conditions
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.
科学的研究の応用
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
1-(1-Methoxypropan-2-yl)-1H-pyrrole: The non-chiral version of the compound.
1-(1-Methoxyethyl)-1H-pyrrole: A similar compound with a different alkyl substituent.
1-(1-Methoxypropyl)-1H-pyrrole: Another similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. This chirality can be crucial in applications such as drug development, where the enantiomeric form can significantly impact the efficacy and safety of a compound.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
1-[(2S)-1-methoxypropan-2-yl]pyrrole |
InChI |
InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3/t8-/m0/s1 |
InChIキー |
VSWHCGUKHPUWGJ-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](COC)N1C=CC=C1 |
正規SMILES |
CC(COC)N1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



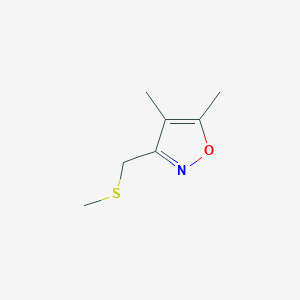

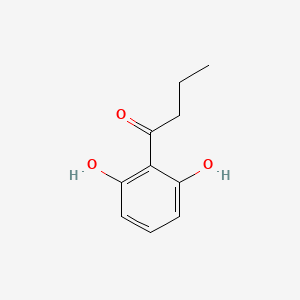

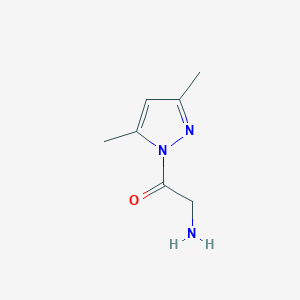
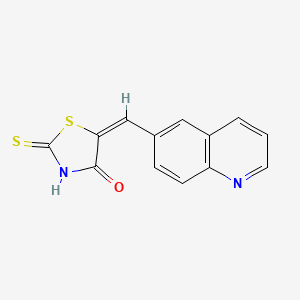


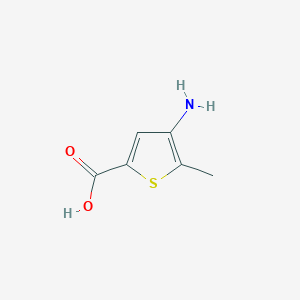

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
